molecular formula C22H23ClN6OS B1665634 Ethanone, 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)- CAS No. 442656-02-2

Ethanone, 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-

Cat. No.: B1665634
CAS No.: 442656-02-2
M. Wt: 455 g/mol
InChI Key: GJNBAISSZRNGTM-UHFFFAOYSA-N
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Description

AG-205 is a progesterone receptor membrane component 1 inhibitor. AG-205 alters the spectroscopic properties of the Pgrmc1-heme complex. AG-205 inhibits cancer cell viability and cancer cell progression.

Biological Activity

Ethanone, 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)- is a complex organic compound that has garnered attention for its potential biological activities. This compound features a tetrazole ring and a thioether linkage which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H13ClN4OSC_{16}H_{13}ClN_4OS, with a molecular weight of approximately 344.82 g/mol. The presence of both a chlorophenyl group and a tetrazole ring suggests that the compound may exhibit unique interactions with biological targets.

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets such as enzymes and receptors. The unique structural components allow it to potentially inhibit or activate specific biological pathways. Research indicates that compounds with similar structures can modulate signaling pathways related to inflammation and cancer progression.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to ethanone. For instance, thiazole derivatives have shown significant activity against various bacterial strains and fungi. The incorporation of tetrazole rings in these compounds often enhances their antimicrobial potency due to better binding affinities to microbial enzymes .

Cytotoxicity

Cytotoxicity assessments have been conducted on related compounds using human leukemia cell lines (e.g., HL-60 and THP-1). These studies suggest that modifications in the phenyl ring substituents significantly influence cytotoxic effects. The presence of electron-withdrawing groups at specific positions can enhance cytotoxicity, indicating structure-activity relationships (SAR) that are crucial for drug design .

Case Studies

  • Tetrazole Derivatives : A study on various tetrazole derivatives demonstrated their effectiveness as anticancer agents. Compounds with similar thioether linkages were found to inhibit tumor growth in animal models .
  • Anticonvulsant Activity : Research on benzodiazepine receptor ligands has shown that introducing specific substituents can enhance anticonvulsant properties. This indicates that ethanone's structure may also lend itself to neuropharmacological applications .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Thiazole DerivativesAntimicrobial
Benzodiazepine LigandsAnticonvulsant
Tetrazole DerivativesAnticancer

Properties

IUPAC Name

2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6OS/c1-14-3-8-19-17(11-14)18-12-27(2)10-9-20(18)28(19)21(30)13-31-22-24-25-26-29(22)16-6-4-15(23)5-7-16/h3-8,11,18,20H,9-10,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNBAISSZRNGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-
Reactant of Route 2
Reactant of Route 2
Ethanone, 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-
Reactant of Route 3
Ethanone, 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-
Reactant of Route 4
Ethanone, 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-
Reactant of Route 5
Ethanone, 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-
Reactant of Route 6
Ethanone, 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-

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